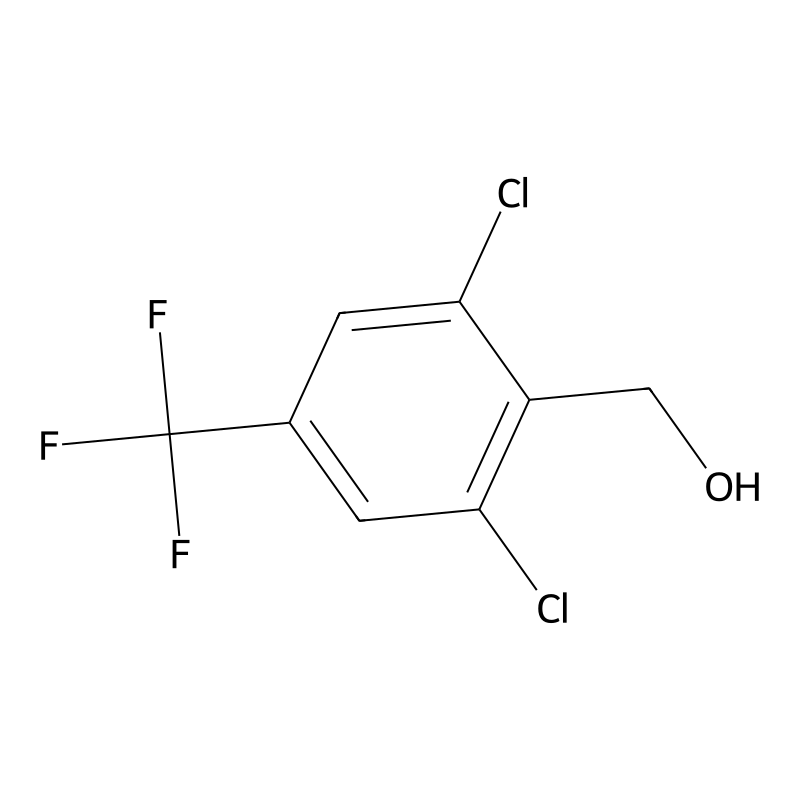(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol is an aromatic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a phenyl ring, alongside a hydroxymethyl group. Its molecular formula is C₉H₇Cl₂F₃O, and it exhibits a complex structure that contributes to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound significant in various applications, particularly in pharmaceuticals and agrochemicals .
- Nucleophilic Substitution: The hydroxymethyl group can be substituted by nucleophiles under suitable conditions.
- Oxidation: The alcohol group can be oxidized to form a corresponding carbonyl compound.
- Esterification: It can react with carboxylic acids to form esters, which are useful in various chemical syntheses .
Compounds containing the (2,6-dichloro-4-(trifluoromethyl)phenyl) moiety have been shown to exhibit significant biological activities. The presence of the trifluoromethyl group often correlates with enhanced potency against certain biological targets. For instance, derivatives of this compound have been studied for their potential as insecticides and fungicides due to their ability to disrupt biological pathways in pests . Additionally, the unique electronic properties imparted by fluorine atoms contribute to the compound's interactions with biological macromolecules.
The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol can be achieved through various methods:
- Halogenation: Chlorination of the corresponding phenol or phenyl derivative followed by fluorination can yield the desired dichloro-trifluoromethyl structure.
- Reduction Reactions: Starting from appropriate precursors like (2,6-Dichloro-4-(trifluoromethyl)phenyl)aldehyde, reduction using reducing agents such as lithium aluminum hydride can produce the alcohol.
- Direct Hydroxymethylation: The introduction of a hydroxymethyl group can be performed via reaction with formaldehyde in the presence of a catalyst .
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals targeting specific diseases.
- Agrochemicals: This compound is utilized in the development of pesticides and herbicides due to its insecticidal properties.
- Material Science: Its unique chemical structure allows for applications in the development of advanced materials with specific thermal and electrical properties .
Studies have indicated that (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol interacts with various biological targets. For example, its derivatives have been tested against different enzymes and receptors, demonstrating inhibitory effects that suggest potential therapeutic uses. Interaction studies often focus on how the trifluoromethyl group affects binding affinity and selectivity toward specific targets .
Several compounds share structural similarities with (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (5-Chloro-2-(trifluoromethyl)phenyl)methanol | Contains one chlorine atom and one trifluoromethyl group | Less chlorinated compared to (2,6-Dichloro...) |
| 2,4-Dichloro-5-(trifluoromethyl)phenol | Similar dichlorination pattern | Hydroxyl group is on a different position |
| 3-Chloro-4-(trifluoromethyl)aniline | Contains one chlorine atom and one trifluoromethyl group | Amino functional group instead of hydroxymethyl |
The uniqueness of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol lies in its specific arrangement of halogen atoms and functional groups that significantly influence its reactivity and biological activity compared to these similar compounds .






